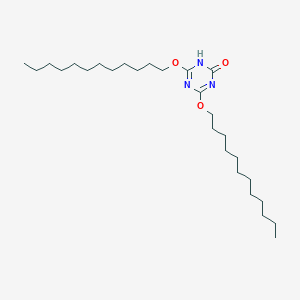
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two dodecyloxy groups attached to the triazine ring, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of trichlorotriazine with dodecan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions, usually around 50°C, and monitored using thin-layer chromatography (TLC). The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the dodecyloxy groups can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The triazine ring can be subjected to oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a triazine derivative with an amino group in place of the dodecyloxy group .
Wissenschaftliche Forschungsanwendungen
4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives have been studied for their potential antibacterial and antioxidant activities.
Industry: Triazine derivatives, including this compound, are used in the production of dyes, resins, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one and its derivatives involves interactions with various molecular targets. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt the normal function of enzymes and other proteins, leading to antibacterial or antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tris(dodecyloxy)-1,3,5-triazine: This compound has three dodecyloxy groups attached to the triazine ring, making it more hydrophobic and potentially more reactive in certain chemical reactions.
2-Chloro-4,6-bis(dodecyloxy)-1,3,5-triazine: This compound has a chlorine atom in place of one of the dodecyloxy groups, which can significantly alter its reactivity and applications.
Uniqueness: 4,6-Bis(dodecyloxy)-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its dodecyloxy groups provide hydrophobic characteristics, making it useful in applications where water solubility is a concern.
Eigenschaften
CAS-Nummer |
773003-65-9 |
|---|---|
Molekularformel |
C27H51N3O3 |
Molekulargewicht |
465.7 g/mol |
IUPAC-Name |
4,6-didodecoxy-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C27H51N3O3/c1-3-5-7-9-11-13-15-17-19-21-23-32-26-28-25(31)29-27(30-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,28,29,30,31) |
InChI-Schlüssel |
VXWYGTBBJXEEKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=NC(=NC(=O)N1)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


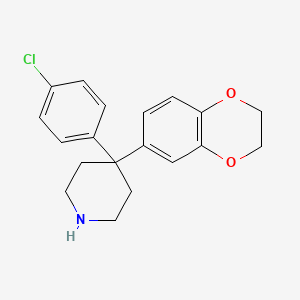
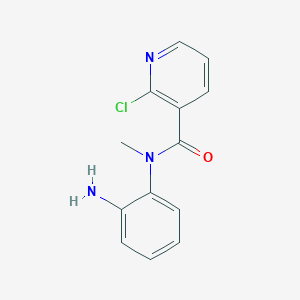
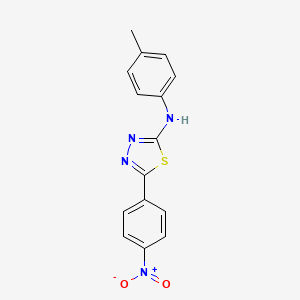
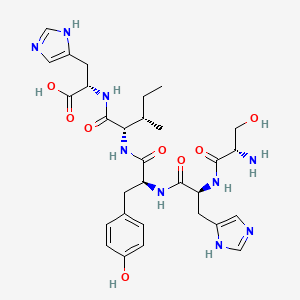
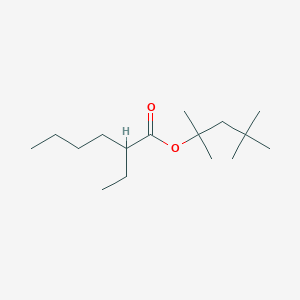
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
![N-[4-(Cyclohexa-2,4-dien-1-YL)butylidene]hydroxylamine](/img/structure/B14208937.png)
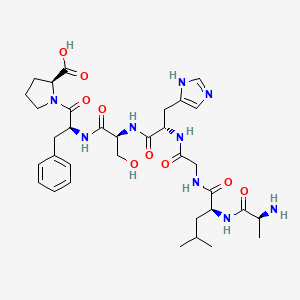
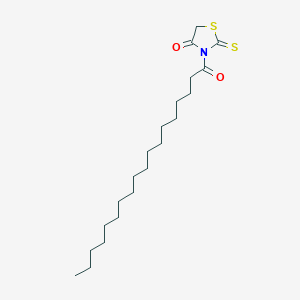
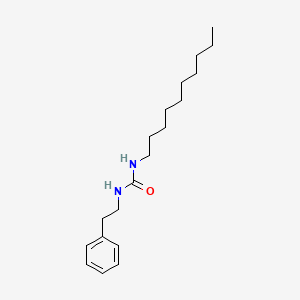
![N~1~-(Heptan-2-yl)-N~2~-[2-(piperidin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14208969.png)
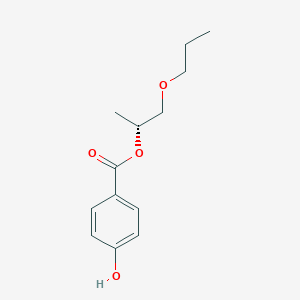
![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)
